Cas no 67451-42-7 ((2-Formyl-1H-pyrrol-1-yl)acetic acid)
(2-Formyl-1H-pyrrol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Formyl-1H-pyrrol-1-yl)acetic acid
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- MDL: MFCD08752783
- Inchi: 1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11)
- InChI Key: VQNKRZLHJSBDGY-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC=C1C=O)=O
Computed Properties
- Exact Mass: 153.04261
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 59.3
(2-Formyl-1H-pyrrol-1-yl)acetic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
(2-Formyl-1H-pyrrol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR903938-250mg |
(2-Formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 250mg |
£158.00 | 2025-02-20 | |
| Apollo Scientific | OR903938-1g |
(2-Formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 1g |
£423.00 | 2025-02-20 | |
| abcr | AB382488-250 mg |
(2-Formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 250 mg |
€208.60 | 2023-07-19 | ||
| Chemenu | CM461031-250mg |
1H-Pyrrole-1-acetic acid, 2-formyl- |
67451-42-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM461031-500mg |
1H-Pyrrole-1-acetic acid, 2-formyl- |
67451-42-7 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM461031-1g |
1H-Pyrrole-1-acetic acid, 2-formyl- |
67451-42-7 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-150602-0.05g |
2-(2-formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 0.05g |
$45.0 | 2023-02-14 | |
| Enamine | EN300-150602-0.1g |
2-(2-formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 0.1g |
$68.0 | 2023-02-14 | |
| Enamine | EN300-150602-0.25g |
2-(2-formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 0.25g |
$97.0 | 2023-02-14 | |
| Enamine | EN300-150602-0.5g |
2-(2-formyl-1H-pyrrol-1-yl)acetic acid |
67451-42-7 | 95% | 0.5g |
$152.0 | 2023-02-14 |
(2-Formyl-1H-pyrrol-1-yl)acetic acid Suppliers
(2-Formyl-1H-pyrrol-1-yl)acetic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (2-Formyl-1H-pyrrol-1-yl)acetic acid
(2-Formyl-1H-pyrrol-1-yl)acetic acid (CAS No. 67451-42-7): A Comprehensive Overview
(2-Formyl-1H-pyrrol-1-yl)acetic acid (CAS No. 67451-42-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as pyrrole-2-carboxylic acid, 1-(2-formylacetyl)-, is characterized by its unique structural features, which include a pyrrole ring and a formyl group attached to an acetic acid moiety. These structural elements endow the compound with a range of chemical and biological properties that make it a valuable building block in various synthetic and therapeutic applications.
The chemical structure of (2-Formyl-1H-pyrrol-1-yl)acetic acid (C8H9NO3) consists of a five-membered heterocyclic ring (pyrrole) with a formyl group and an acetic acid group attached to the nitrogen atom. The formyl group is highly reactive and can participate in various chemical reactions, such as condensation, reduction, and oxidation. The pyrrole ring, on the other hand, is known for its aromaticity and stability, which contribute to the overall reactivity and functionality of the molecule.
In recent years, (2-Formyl-1H-pyrrol-1-yl)acetic acid has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antiviral agents, anticancer drugs, and anti-inflammatory compounds. The formyl group can be readily modified to introduce various functional groups, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of (2-Formyl-1H-pyrrol-1-yl)acetic acid in the synthesis of a series of pyrrole-based inhibitors targeting specific enzymes involved in cancer progression. The study demonstrated that these inhibitors exhibited potent antiproliferative effects against various cancer cell lines, suggesting their potential as lead compounds for further drug development.
Beyond its applications in medicinal chemistry, (2-Formyl-1H-pyrrol-1-yl)acetic acid has also been investigated for its role in organic synthesis. Its unique structure makes it an excellent substrate for various catalytic reactions, including cross-coupling reactions and asymmetric synthesis. These reactions are crucial for the efficient and selective synthesis of complex organic molecules, which are essential in pharmaceutical and materials science.
In addition to its synthetic utility, (2-Formyl-1H-pyrrol-1-yl)acetic acid has been studied for its potential biological activities. Research has shown that this compound can modulate various cellular processes, such as inflammation and apoptosis. For example, a study published in the Bioorganic & Medicinal Chemistry Letters reported that derivatives of (2-Formyl-1H-pyrrol-1-yl)acetic acid exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
The safety profile of (2-Formyl-1H-pyrrol-1-yl)acetic acid is another important aspect that has been evaluated in several studies. Toxicological assessments have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical compound used in pharmaceutical research, careful consideration must be given to potential side effects and long-term safety during preclinical and clinical trials.
In conclusion, (2-Formyl-1H-pyrrol-1-ylic)acetic acid (CAS No. 67451-42-7) is a multifunctional compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features make it a valuable building block for the synthesis of bioactive molecules, while its biological activities suggest promising therapeutic applications. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in the field of chemical biology.
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